(1R)-2-Amino-1-(3-bromo-5-chlorophenyl)ethanol;hydrochloride
Description
(1R)-2-Amino-1-(3-bromo-5-chlorophenyl)ethanol hydrochloride is a chiral β-amino alcohol derivative characterized by a halogenated phenyl ring (3-bromo-5-chloro substitution) and an ethanolamine backbone. Its molecular formula is C₈H₁₀BrCl₂NO·HCl (molecular weight: 286.99) .
Properties
IUPAC Name |
(1R)-2-amino-1-(3-bromo-5-chlorophenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO.ClH/c9-6-1-5(8(12)4-11)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUYNNOFJULKMY-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)C(CN)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Br)[C@H](CN)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrCl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Amino-1-(3-bromo-5-chlorophenyl)ethanol;hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the 3-bromo-5-chlorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The hydroxyl group is then converted to an amino group through a reductive amination process, often using ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Resolution: The racemic mixture is resolved to obtain the (1R)-enantiomer using chiral resolution techniques such as crystallization with a chiral resolving agent.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The use of chiral catalysts and advanced separation techniques like simulated moving bed chromatography can enhance the efficiency of the resolution step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can undergo reduction reactions to form amines or alcohols.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like bromine (Br2) for bromination, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Chiral Building Block: Utilized in asymmetric synthesis to introduce chirality into target molecules.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Receptor Binding Studies: Used in studies to understand its interaction with biological receptors.
Medicine
Drug Development: Explored as a potential lead compound for the development of new therapeutic agents.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Catalysis: Employed as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Mechanism of Action
The mechanism of action of (1R)-2-Amino-1-(3-bromo-5-chlorophenyl)ethanol;hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, leading to inhibition or activation of the target. The aromatic ring can participate in π-π interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
The following table and analysis highlight key differences between the target compound and its structural analogs:
Structural and Physicochemical Properties
Key Observations:
Substituent Effects: Halogens: Bromine and chlorine in the target compound increase molecular weight and lipophilicity compared to hydroxyl or methoxy-substituted analogs. This enhances membrane permeability but may reduce aqueous solubility . Hydroxyl/Methoxy Groups: Norfenefrine (3-hydroxy) and Midodrine impurity (2,5-dimethoxy) are more polar, favoring solubility in hydrophilic environments .
Stereochemistry: The R-configuration in the target compound and its 4-chloro/4-fluoro analogs is critical for enantioselective interactions, such as receptor binding. Racemic mixtures (e.g., Norfenefrine) may exhibit divergent pharmacological profiles .
Synthetic Complexity :
- Halogenated analogs (e.g., 3-bromo-5-chloro) require regioselective halogenation steps, while methoxy-substituted compounds involve etherification. The target compound’s synthesis likely employs asymmetric catalysis to achieve >98% enantiomeric excess (e.g., as seen in related (R)-3-chlorophenyl derivatives) .
Pharmacological and Industrial Relevance
- Impurity Profiling: Norfenefrine and Midodrine impurities are used as reference standards to monitor API purity during drug manufacturing. The target compound’s halogenated structure suggests it may serve a similar role in quality control .
- Receptor Binding : Halogen substituents (Br, Cl) can enhance binding affinity to adrenergic receptors compared to hydroxyl or methoxy groups. For example, fluorinated analogs (e.g., 4-fluoro derivative) are explored for cardiovascular applications due to their metabolic stability .
- Chiral Specificity : The R-configuration in the target compound may confer selectivity toward biological targets, as seen in (R)-4-chlorophenyl derivatives, which exhibit distinct activity compared to their S-enantiomers .
Comparative Data Table: Physicochemical and Functional Properties
Biological Activity
(1R)-2-Amino-1-(3-bromo-5-chlorophenyl)ethanol;hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an amino group, a hydroxyl group, and halogen substituents, which contribute to its interactions with various biological targets. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas.
- IUPAC Name : this compound
- Molecular Formula : C8H9BrClNO·HCl
- Molecular Weight : 168.53 g/mol
- Solubility : Soluble in water and various organic solvents, enhancing its applicability in biological assays.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding with active sites, while the aromatic ring can engage in π-π stacking interactions, stabilizing the compound-target complex. This dual interaction mechanism can lead to either inhibition or activation of enzymatic activity, depending on the target.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
- Anticancer Activity : Studies have shown that this compound can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound induces apoptosis through pathways involving caspase activation and p53 expression modulation, making it a candidate for further development as an anticancer agent.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including carbonic anhydrases. Preliminary data suggest selective inhibition at nanomolar concentrations, indicating potential therapeutic applications in conditions where carbonic anhydrases play a role.
Anticancer Activity
A study conducted by researchers focusing on novel compounds similar to this compound demonstrated significant anticancer properties. The compound was tested against multiple cancer cell lines, yielding IC50 values that indicate potent activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.48 |
| This compound | HCT-116 | 0.78 |
These results suggest that the compound effectively inhibits cancer cell growth and could be a valuable addition to anticancer drug development pipelines.
Enzyme Interaction Studies
In another study assessing enzyme interactions, the compound exhibited selective inhibition of human carbonic anhydrases:
| Enzyme | K_i (nM) |
|---|---|
| hCA IX | 89 |
| hCA II | 750 |
These findings highlight the compound's potential as a therapeutic agent in diseases where these enzymes are implicated, such as glaucoma and certain cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
